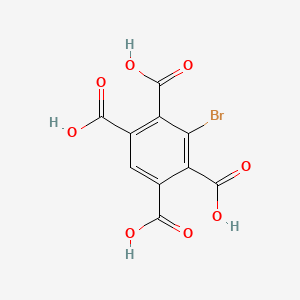
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Vorbereitungsmethoden
The synthesis of 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one involves multiple steps, typically starting with the bromination and chlorination of phenoxazine derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure the desired substitution on the phenoxazine ring . Industrial production methods may involve large-scale bromination and chlorination processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapy drugs.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The mechanism of action of 1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one involves its interaction with cellular components. In biological systems, it may act as a multidrug resistance modulator, affecting the efflux of drugs from cancer cells and enhancing the efficacy of chemotherapy . The molecular targets and pathways involved include the inhibition of specific enzymes and interference with DNA replication processes.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Tribromo-7-chloro-3H-phenoxazin-3-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Known for its strong antitumor properties and use in chemotherapy.
Phenothiazines: Used in medicine as antipsychotic and antiemetic agents.
Other halogenated phenoxazines: These compounds share similar structural features but differ in their specific halogen substitutions, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
832733-86-5 |
|---|---|
Molekularformel |
C12H3Br3ClNO2 |
Molekulargewicht |
468.32 g/mol |
IUPAC-Name |
1,2,4-tribromo-7-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H3Br3ClNO2/c13-7-8(14)11(18)9(15)12-10(7)17-5-2-1-4(16)3-6(5)19-12/h1-3H |
InChI-Schlüssel |
KEUZIDXSPFEAKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
![9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione](/img/structure/B14201679.png)
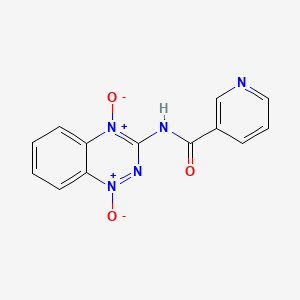
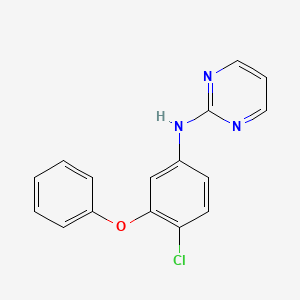
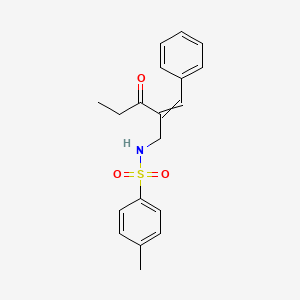
![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)
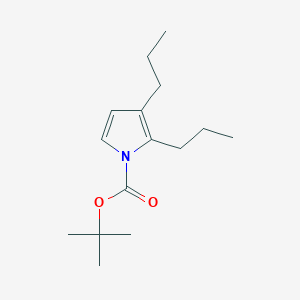
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
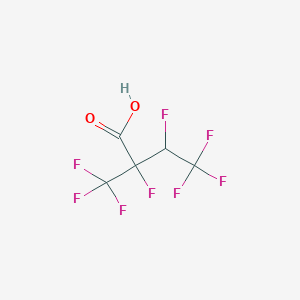
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
